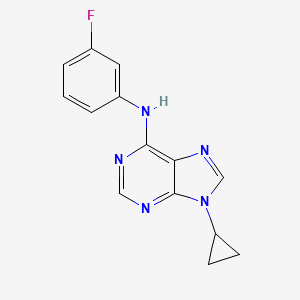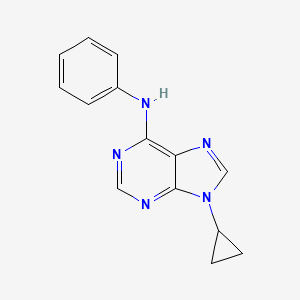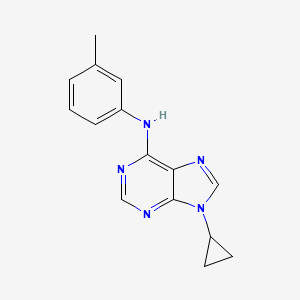
9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine, commonly known as CPFP, is a purine derivative that has been extensively studied for its potential as a therapeutic agent for a variety of diseases. CPFP has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, CPFP has been investigated for its potential as an inhibitor of enzyme activity and as a potential therapeutic agent for neurological disorders.
Scientific Research Applications
CPFP has been extensively studied for its potential as a therapeutic agent for a variety of diseases. CPFP has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, CPFP has been investigated for its potential as an inhibitor of enzyme activity and as a potential therapeutic agent for neurological disorders. CPFP has also been studied for its potential as a drug-delivery agent, as it has been found to be able to penetrate the blood-brain barrier.
Mechanism of Action
The exact mechanism of action of CPFP is not fully understood. However, it is believed that CPFP acts as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. Additionally, CPFP has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
CPFP has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that CPFP has anti-inflammatory, anti-cancer, and anti-microbial effects. In vivo studies have shown that CPFP has neuroprotective effects and can reduce the symptoms of neurological disorders. Additionally, CPFP has been found to reduce the levels of certain inflammatory markers in the blood, such as C-reactive protein.
Advantages and Limitations for Lab Experiments
CPFP has several advantages and limitations for use in laboratory experiments. The major advantage of CPFP is its relatively low cost and easy availability. Additionally, CPFP is relatively stable and does not require complex synthesis methods. However, CPFP does have some limitations, such as its relatively short half-life, which can make it difficult to study its effects over long periods of time. Additionally, CPFP can be toxic at high doses and should be used with caution.
Future Directions
Given the wide range of biological activities of CPFP, there are numerous potential future directions for research. One potential direction is to investigate the potential of CPFP as a therapeutic agent for neurological disorders. Additionally, research could be conducted to explore the potential of CPFP as a drug-delivery agent, as it has been found to be able to penetrate the blood-brain barrier. Furthermore, research could be conducted to investigate the potential of CPFP as an inhibitor of enzyme activity, as well as its potential as an anti-cancer agent. Finally, research could be conducted to investigate the effects of CPFP on the immune system and its potential as an anti-inflammatory agent.
Synthesis Methods
CPFP can be synthesized by a variety of methods, including the use of cyclopropylboronic acid and a fluorinated phenyl group. The synthesis of CPFP is typically carried out in a two-step process, in which the cyclopropylboronic acid is first reacted with a fluorinated phenyl group to form a boronate ester. This boronate ester is then reacted with a purine base to form CPFP. This two-step process is typically carried out in a solution of dichloromethane or toluene, and the reaction is typically completed within 30 minutes.
properties
IUPAC Name |
9-cyclopropyl-N-(3-fluorophenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c15-9-2-1-3-10(6-9)19-13-12-14(17-7-16-13)20(8-18-12)11-4-5-11/h1-3,6-8,11H,4-5H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKXDLJBABVQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443112.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443113.png)
![1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one](/img/structure/B6443127.png)
![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6443140.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)

![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)

![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)